4-amino-6-phenyl-2-(trichloromethyl)pyrimidine-5-carbonitrile
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Overview
Description
4-amino-6-phenyl-2-(trichloromethyl)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Mechanism of Action
Target of Action
It is known that the compound is used in the context of malaria treatment Therefore, it is likely that the compound targets a protein or pathway critical to the life cycle of the malaria parasite
Mode of Action
It is suggested that the compound has a significant effect against the malaria parasite in vitro . This suggests that GNF-Pf-5112 may interact with its target to inhibit the growth or development of the parasite. The exact nature of this interaction and the resulting changes in the parasite are subjects for further investigation.
Pharmacokinetics
It is noted that the compound has been tested in mice infected with the malaria parasite This suggests that the compound has sufficient bioavailability to exert an effect in vivo
Result of Action
The result of GNF-Pf-5112’s action is suggested to be a significant effect against the malaria parasite in vitro . This implies that the compound may inhibit the growth or development of the parasite, leading to a reduction in the severity of the disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-phenyl-2-(trichloromethyl)pyrimidine-5-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-amino-6-phenyl-2-(trichloromethyl)pyrimidine with cyanogen bromide can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-amino-6-phenyl-2-(trichloromethyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the trichloromethyl group, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-amino-6-phenyl-2-(trichloromethyl)pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain biological pathways, making it a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 4-amino-6-phenyl-2-(chloromethyl)pyrimidine-5-carbonitrile
- 4-amino-6-phenyl-2-(bromomethyl)pyrimidine-5-carbonitrile
- 4-amino-6-phenyl-2-(fluoromethyl)pyrimidine-5-carbonitrile
Uniqueness
What sets 4-amino-6-phenyl-2-(trichloromethyl)pyrimidine-5-carbonitrile apart is its trichloromethyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-amino-6-phenyl-2-(trichloromethyl)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3N4/c13-12(14,15)11-18-9(7-4-2-1-3-5-7)8(6-16)10(17)19-11/h1-5H,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXMJZQZELWHHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)C(Cl)(Cl)Cl)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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